n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXBSUPHBFYSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901681 | |
| Record name | NoName_817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-74-8 | |
| Record name | 6284-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, leading to the formation of the desired product . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation: Formation of corresponding oxides under oxidative conditions.
Reduction: Reduction of nitro or carbonyl groups to amines or alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like methylamine, thiols, and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of n-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves reactions with various alkylating agents. For instance, the synthesis can be achieved through the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with agents like methyl iodide or propargyl bromide in a solvent such as DMF (Dimethylformamide) under phase transfer catalysis conditions. The structures of synthesized derivatives are elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis .
Anticancer Properties
This compound derivatives have shown promising anticancer activities. For instance, several studies have reported their effectiveness against various cancer cell lines, including colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7). The antiproliferative activity was assessed using the MTT assay, revealing IC50 values ranging from 22.7 to 40.75 µM for certain derivatives, indicating their potential as selective anticancer agents with minimal cytotoxic effects on normal cells .
Inhibition of Kinases
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its ability to inhibit cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) tyrosine kinases. Compounds derived from this compound have been identified as ATP-competitive inhibitors that target these kinases, which are crucial in cancer cell proliferation and survival. This inhibition leads to significant growth suppression in various tumor cell lines .
Antimicrobial Activity
Beyond anticancer properties, this compound derivatives have demonstrated antimicrobial activities against various pathogens. The mechanism often involves interference with microbial DNA replication processes, positioning these compounds as potential candidates for developing new antimicrobial therapies .
Anti-inflammatory Effects
Research has indicated that certain derivatives possess anti-inflammatory properties. For example, compounds have been evaluated for their ability to reduce inflammation in models of carrageenan-induced edema. These compounds showed lower ulcerogenic activities compared to established anti-inflammatory drugs like Diclofenac, suggesting a favorable safety profile .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, survival, and proliferation. This inhibition can lead to the suppression of tumor growth and inflammation .
Comparison with Similar Compounds
Key Insights :
- The 3-(phenylethynyl) substitution (e.g., compound 13an) enhances kinase inhibition breadth and potency by extending into hydrophobic regions of target proteins .
- mTOR inhibitors like OSI-027 and OXA-01 demonstrate that small structural changes (e.g., hinge-binding groups) dramatically alter selectivity between mTOR and PI3K .
Kinase Inhibitors
The scaffold’s ATP-mimetic properties make it a cornerstone in kinase inhibitor development:
- PP2 : A potent Src-family kinase inhibitor (IC50 ~10 nM) with a 4-chlorophenyl and tert-butyl group. Its inactive analog PP3 lacks these substituents, underscoring the role of hydrophobic interactions in kinase binding .
- NA-PP1 & NM-PP1 : Inhibitors of Plasmodium calcium-dependent kinase 1 (EC50 <100 nM). The naphthyl/naphthylmethyl groups at C3 improve parasite-selective activity .
- N-Benzyl-1-methyl derivative : Acts as a MAPK10 inhibitor, highlighting the scaffold’s adaptability to diverse kinase targets .
Structural Trends :
- C3 substituents (e.g., aryl, ethynyl groups) dictate target specificity and potency.
- N1-methylation enhances metabolic stability by reducing oxidative deamination .
Antiviral Agents
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have emerged as SARS-CoV-2 main protease (Mpro) inhibitors:
Key Findings :
- N-Benzyl derivatives exhibit mutagenicity but lack carcinogenicity in mice, suggesting manageable toxicity risks for acute antiviral use .
- Chloro and nitro groups at C6/C4 improve Mpro binding but may require optimization for solubility .
Toxicity and Pharmacokinetics
Toxicity profiles vary significantly with substituents:
- Mutagenicity : N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is mutagenic in Ames tests, likely due to aromatic amine metabolites .
- Carcinogenicity: Most derivatives (e.g., OXA-01, OSI-027) are non-carcinogenic in rodents, supporting their progression to clinical trials .
- Metabolic Stability : Alkyl groups (e.g., methyl at N1) reduce hepatic clearance, while polar substituents (e.g., hydroxycyclohexyl in 13an) improve oral bioavailability .
Biological Activity
n-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 151.16 g/mol. This compound features a bicyclic structure consisting of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the nitrogen position and an amine group at the 4-position.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. Research indicates that compounds in this class can modulate various signaling pathways, including those related to cancer proliferation and pain modulation.
Sigma Receptor Interaction
Studies have shown that pyrazolo[3,4-d]pyrimidines can act as selective sigma receptor ligands. For instance, derivatives have been identified as potent antagonists of the sigma-1 receptor (σ1R), demonstrating significant antinociceptive properties in pain models. This suggests that this compound may exert similar effects through σ1R modulation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For example:
- In vitro Studies : Compounds derived from this scaffold have shown effectiveness against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against human leukemia cells .
- Mechanistic Insights : The mechanism involves the inhibition of key kinases associated with tumor growth. Molecular docking studies suggest strong binding affinities to targets involved in cancer progression .
Antiviral Activity
Compounds within this class have also been investigated for antiviral properties. For instance, modifications to the pyrazolo[3,4-d]pyrimidine scaffold led to derivatives with low micromolar activity against Zika virus (ZIKV), indicating potential for further development as antiviral agents .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Human leukemia cells | 8.21 - 19.56 | |
| Sigma receptor | σ1R | Not specified | |
| Antiviral | Zika Virus | 5.1 |
Notable Research Findings
- Antinociceptive Effects : A derivative was shown to significantly reduce pain responses in animal models, suggesting its utility in pain management .
- EGFR Inhibition : Some derivatives demonstrated potent inhibitory activity against epidermal growth factor receptors (EGFR), crucial for cancer therapy .
- Structure-Activity Relationship (SAR) : SAR studies indicate that specific substituents enhance biological activity, particularly lipophilic groups that improve receptor binding .
Q & A
Basic: What are the standard synthetic protocols for N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of the parent scaffold with methyl iodide in dry acetonitrile under reflux conditions yields N-methyl derivatives. Purification via recrystallization from acetonitrile or dichloromethane is common . Advanced derivatives may require Mitsunobu reactions for piperidine coupling or Suzuki cross-coupling for aryl/heteroaryl substitutions . Key steps include rigorous solvent drying, controlled stoichiometry, and spectroscopic validation (e.g., ¹H NMR for methyl group confirmation at δ ~3.3 ppm) .
Basic: How are pyrazolo[3,4-d]pyrimidin-4-amine derivatives characterized for structural validation?
Answer:
Structural characterization employs:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups, aryl/alkoxy attachments) and aromatic proton environments .
- IR Spectroscopy : Detection of NH₂ stretches (~3300–3400 cm⁻¹) and C-N/C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) validates molecular ions and fragmentation patterns .
- X-ray Crystallography : Resolves regiochemistry in complex derivatives (e.g., PROTAC intermediates) .
Advanced: How can synthetic yields be optimized for N-alkylated pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity in alkylation reactions .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) or Pd catalysts for cross-coupling reactions .
- Temperature Control : Reflux conditions (80–100°C) for Mitsunobu reactions improve coupling efficiency .
- Purification : Gradient recrystallization (e.g., acetonitrile/ethanol mixtures) reduces byproduct contamination .
Advanced: What structural modifications enhance kinase inhibitory activity in pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Answer:
Activity optimization involves:
- Core Substitutions : Bulky groups (e.g., tert-butyl, cyclopentyl) at N1 improve Src/BTK selectivity by occupying hydrophobic pockets .
- Linker Design : Ethynyl or phenoxy linkers enable PROTAC conjugation (e.g., VHL ligand integration for BTK degradation) .
- SAR Studies : Systematic variation of substituents (e.g., 3-phenylethynyl groups) balances potency (IC₅₀ < 10 nM) and bioavailability .
- Toxicity Mitigation : Hydrophilic groups (e.g., hydroxycyclohexyl) reduce off-target effects while retaining efficacy .
Advanced: How can contradictions between in vitro potency and in vivo toxicity be resolved?
Answer:
Strategies include:
- Metabolic Profiling : Identify toxic metabolites via LC-MS/MS and modify labile groups (e.g., methyl to trifluoromethyl) .
- Prodrug Design : Mask polar functionalities (e.g., phosphate esters) to enhance tissue specificity .
- Dosage Regimen Optimization : Pharmacokinetic studies (t₁/₂, AUC) guide dosing intervals to minimize toxicity .
- In Silico Modeling : Molecular dynamics predict binding to off-target kinases (e.g., MAPK pathways) for rational redesign .
Advanced: What methodologies are used to develop PROTACs from pyrazolo[3,4-d]pyrimidin-4-amine scaffolds?
Answer:
Critical steps include:
- Warhead Synthesis : Functionalize the core with ω-bromo esters or azide handles for click chemistry .
- Ligand Conjugation : Couple E3 ligase binders (e.g., VHL ligands) via amide bond formation or CuAAC reactions .
- Biological Validation : Degradation efficiency (DC₅₀) is assessed via Western blotting (e.g., BTK levels in Ramos cells) .
- Solubility Optimization : PEGylation or cyclodextrin formulations improve PROTAC bioavailability .
Advanced: How are pyrazolo[3,4-d]pyrimidin-4-amine derivatives profiled for multi-kinase inhibition?
Answer:
Comprehensive profiling involves:
- Kinase Panel Assays : Screen against >100 kinases (e.g., Src, KDR, MAPK) at 1 µM to identify off-targets .
- Cellular Phenotyping : Assess anti-proliferative effects in TNBC or leukemia lines (IC₅₀ via MTT assays) .
- Mechanistic Studies : Phosphoproteomics and flow cytometry validate pathway modulation (e.g., apoptosis via caspase-3 activation) .
- Resistance Profiling : Saturation mutagenesis identifies resistance-conferring mutations (e.g., gatekeeper residues in Src) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
